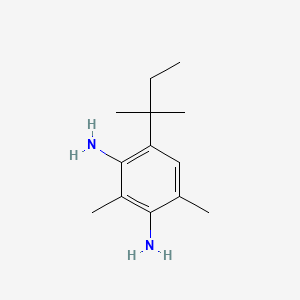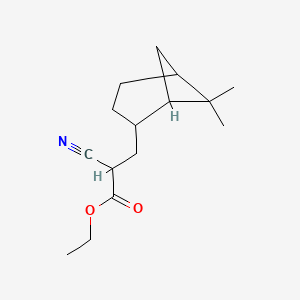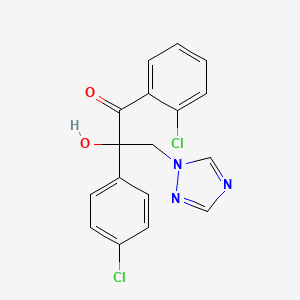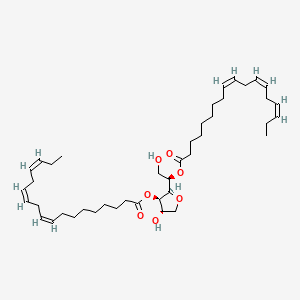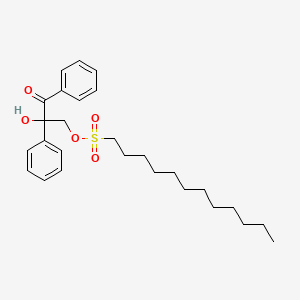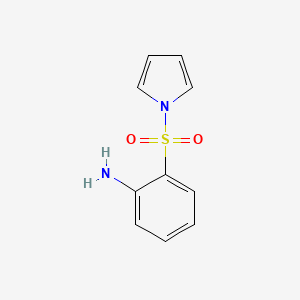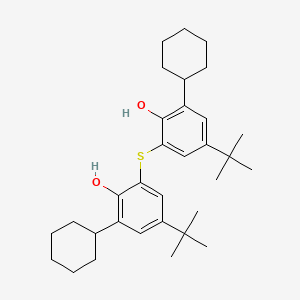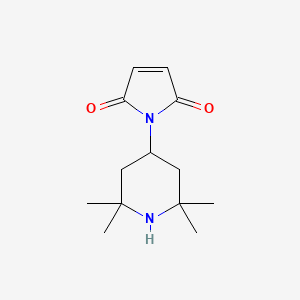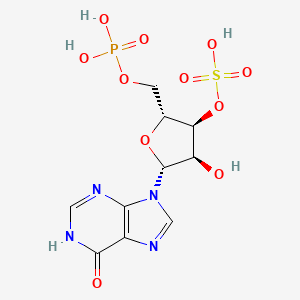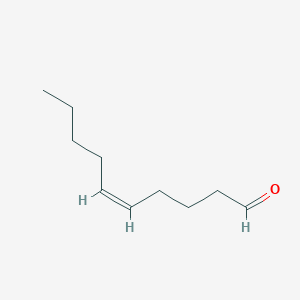
Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a dye and has applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of 2,5-dichloroaniline and 2-hydroxy-1-naphthalenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2,4-dichloro-5-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two chlorine atoms and a hydroxyl group on the naphthyl ring enhances its reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
97404-04-1 |
|---|---|
Formule moléculaire |
C16H9Cl2N2NaO4S |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
sodium;2,5-dichloro-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H10Cl2N2O4S.Na/c17-11-8-15(25(22,23)24)12(18)7-13(11)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;/h1-8,21H,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
FJISWYRUJFALJF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


